molecular formula C25H30N4O2 B2943357 N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 912889-73-7

N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide

Cat. No.: B2943357
CAS No.: 912889-73-7
M. Wt: 418.541
InChI Key: VRHIWZXYLGPCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide is a structurally complex molecule featuring a benzodiazole core fused with a 5-oxopyrrolidinone ring substituted at position 3 with a 4-methylphenyl group. The acetamide moiety at position 1 of the benzodiazole is further functionalized with N-butyl and N-methyl groups. Its structural uniqueness lies in the combination of electron-rich aromatic systems, polar lactam rings, and lipophilic alkyl chains, which may influence solubility, bioavailability, and target binding efficiency.

Properties

IUPAC Name

N-butyl-N-methyl-2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-4-5-14-27(3)24(31)17-29-22-9-7-6-8-21(22)26-25(29)19-15-23(30)28(16-19)20-12-10-18(2)11-13-20/h6-13,19H,4-5,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHIWZXYLGPCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multiple steps, including the formation of the benzodiazole and pyrrolidinone rings, followed by their coupling. Common synthetic routes may involve:

    Formation of Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Pyrrolidinone Ring: This can be synthesized by the reaction of an appropriate amine with a diketone or ketoester.

    Coupling Reaction: The final step involves coupling the benzodiazole and pyrrolidinone intermediates using reagents like coupling agents or catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with benzimidazole and pyrrolidinone derivatives synthesized in recent studies. Below is a detailed comparison with three analogs from the literature (), focusing on substituents, physicochemical properties, and synthetic yields.

Table 1: Structural and Physicochemical Comparison

Compound Name & Structure Substituents on Pyrrolidinone Acetamide/Related Group Yield (%) Melting Point (°C) Molecular Weight
Target Compound : N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}acetamide 4-methylphenyl N-butyl-N-methyl acetamide N/A N/A ~460 (estimated)
Compound 12 : 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide 3-methylphenyl Hydrazide with methylpropylidene 65 194–195 418
Compound 13 : 4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone 3-methylphenyl Pyrazolyl-oxoethyl 53 138–139 N/A
Compound 14 : N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide 3-methylphenyl 2,5-dimethylpyrrolyl acetamide 67 204 (decomp.) 442

Key Observations:

Substituent Position Effects: The target compound’s 4-methylphenyl group on the pyrrolidinone ring contrasts with the 3-methylphenyl substituents in Compounds 12–14 .

Functional Group Variations :

  • The N-butyl-N-methyl acetamide group in the target compound differs from the hydrazide (Compound 12), pyrazolyl-oxoethyl (Compound 13), and dimethylpyrrolyl acetamide (Compound 14). These groups influence polarity and hydrogen-bonding capacity:

  • Hydrazides (Compound 12) are more polar and may exhibit higher solubility in aqueous media compared to the lipophilic N-butyl-N-methyl acetamide.

Physicochemical Properties :

  • Melting points vary significantly: Compound 14 decomposes at 204°C, while Compound 13 melts at 138–139°C. The target compound’s melting point is unreported but likely depends on crystallinity influenced by its N-butyl chain.
  • Synthetic yields for analogs range from 53% to 67%, suggesting moderate efficiency in similar reaction pathways. The target compound’s synthesis may require optimization due to steric challenges from the bulky N-butyl group.

Molecular Weight and Pharmacokinetics :

  • The target compound’s estimated molecular weight (~460) exceeds that of Compounds 12–14 (418–442), which could impact oral bioavailability or membrane permeability. Lipophilic substituents (e.g., N-butyl) may enhance blood-brain barrier penetration but reduce aqueous solubility.

Implications of Structural Differences

  • Biological Activity : While biological data for the target compound are unavailable, structural analogs like Compound 14 (with a dimethylpyrrolyl acetamide) demonstrate that electron-donating substituents on the acetamide moiety may enhance stability or receptor affinity. The 4-methylphenyl group in the target compound could provide better steric alignment with hydrophobic binding pockets compared to 3-methylphenyl analogs.

Biological Activity

N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Compound Overview

This compound features a unique structural arrangement that includes a benzodiazole moiety linked to a pyrrolidinone structure , which is further substituted with butyl and methyl groups. These structural characteristics suggest potential interactions with various biological targets, making it a candidate for medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include:

  • Formation of the Benzodiazole Ring : Utilizing appropriate precursors under acidic or basic conditions.
  • Introduction of the Pyrrolidinone Moiety : Reaction of the benzodiazole intermediate with suitable pyrrolidinone derivatives.
  • Attachment of Butyl and Methyl Groups : Finalizing the structure through coupling reactions.

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains.
  • Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation are ongoing, with some results indicating potential pathways involving enzyme modulation and receptor interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups allows for targeted interactions with biological molecules. For instance:

Structural FeatureBiological Activity
Benzodiazole MoietyPotential enzyme inhibition
Pyrrolidinone StructureModulation of receptor activity
Butyl and Methyl SubstituentsEnhanced solubility and bioavailability

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Anti-inflammatory Activity : A study demonstrated that derivatives containing similar structures exhibited significant anti-inflammatory effects in vivo, outperforming traditional agents like ibuprofen in certain assays .
  • Anticancer Research : Ongoing research focuses on the compound's ability to inhibit specific cancer cell lines through targeted molecular interactions. Early findings suggest promising pathways that could lead to novel therapeutic applications.

Q & A

Q. Table 1. Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Benzimidazole Formationo-Phenylenediamine, ketone, H₂SO₄, reflux65–73
Pyrrolidinone Cyclizationγ-Keto ester, NH₄OAc, ethanol, 80°C53–67
Acetamide CouplingEDC, DMF, RT, 12 h68–71

Q. Table 2. Key Spectral Data for Structural Confirmation

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Benzimidazole C-H7.2–8.0 (m, aromatic)115–140 (aromatic C)-
Pyrrolidinone C=O-~1701720 (C=O stretch)
Acetamide C=O-~1681650 (C=O stretch)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.